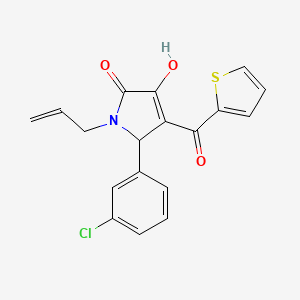![molecular formula C24H26N2OS B12150160 N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12150160.png)
N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound featuring a thiophene ring substituted with a benzamide group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.
Introduction of Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, using reagents like benzoyl chloride and an amine.
Attachment of Pyrrolidine Moiety: The pyrrolidine group is typically introduced via nucleophilic substitution, where a halogenated thiophene derivative reacts with pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the benzamide group, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophenes or benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The pyrrolidine moiety may interact with protein receptors, while the thiophene and benzamide groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}acetamide: Similar structure but with an acetamide group instead of benzamide.
N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}methanamide: Similar structure but with a methanamide group.
Uniqueness
N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N2OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H26N2OS/c1-17-18(2)28-24(25-23(27)20-13-7-4-8-14-20)21(17)22(26-15-9-10-16-26)19-11-5-3-6-12-19/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,25,27) |
InChI Key |
OIOOQJJMAOYJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate](/img/structure/B12150079.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12150083.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12150090.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150110.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12150117.png)
![methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12150118.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B12150129.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12150133.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12150140.png)
![3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12150148.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150162.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12150169.png)
